Phenylserine, 3,4-dibenzyloxy-

CAS No.: 70543-77-0

Cat. No.: VC13336283

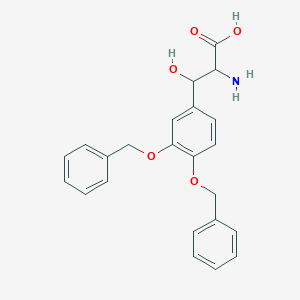

Molecular Formula: C23H23NO5

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70543-77-0 |

|---|---|

| Molecular Formula | C23H23NO5 |

| Molecular Weight | 393.4 g/mol |

| IUPAC Name | 2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid |

| Standard InChI | InChI=1S/C23H23NO5/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17/h1-13,21-22,25H,14-15,24H2,(H,26,27) |

| Standard InChI Key | GZLRNTMXOXBIRR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

3,4-Dibenzyloxyphenylserine (C<sub>23</sub>H<sub>23</sub>NO<sub>5</sub>) is a serine derivative in which the hydroxyl groups on the phenyl ring are protected as benzyl ethers. The benzyloxy groups enhance the compound’s stability under basic or oxidative conditions, making it suitable for multi-step synthetic routes. Key structural features include:

-

Molecular formula: C<sub>23</sub>H<sub>23</sub>NO<sub>5</sub>

-

Molecular weight: 393.44 g/mol

-

IUPAC name: (2S)-2-Amino-3-(3,4-bis(benzyloxy)phenyl)propanoic acid

-

Chirality: The serine backbone introduces two chiral centers (C2 and C3), necessitating stereoselective synthesis for pharmaceutical-grade material .

The compound’s structure is often verified via nuclear magnetic resonance (NMR) spectroscopy, with characteristic signals for the benzyloxy protons (δ 4.8–5.1 ppm) and the aromatic protons of the phenyl ring (δ 6.7–7.4 ppm) .

Synthesis Methodologies

Classical Alkaline Condensation

A common route involves the condensation of glycine with a benzaldehyde derivative under alkaline conditions. For 3,4-dibenzyloxyphenylserine, 3,4-dibenzyloxybenzaldehyde reacts with glycine in a water-organic solvent mixture (e.g., toluene or dichloromethane) using sodium hydroxide as the base. Phase transfer catalysts, such as tetrabutylammonium bromide, enhance reaction efficiency by facilitating ion transfer between phases .

Reaction conditions:

Post-reaction, the intermediate Schiff base is hydrolyzed with hydrochloric acid to yield the free amino acid. The benzyloxy groups remain intact under these acidic conditions, ensuring product stability .

Stereoselective Synthesis

Optically pure 3,4-dibenzyloxyphenylserine is obtained via resolution using chiral auxiliaries or enzymatic methods. For example, lipase-catalyzed kinetic resolution of racemic N-acetyl derivatives selectively hydrolyzes one enantiomer, yielding the desired (S)-isomer with >95% enantiomeric excess .

Physicochemical Properties

The compound’s physical properties are influenced by its benzyl ether protections and hydrophilic amino acid backbone:

| Property | Value |

|---|---|

| Melting point | 158–162°C (decomposes) |

| Solubility | Slight in DMSO, methanol |

| pKa (carboxyl) | 2.1 |

| pKa (amino) | 9.2 |

| LogP (octanol-water) | 3.8 |

The high logP value reflects its lipophilic nature, which aids in membrane permeability during drug delivery applications .

Applications in Pharmaceutical Synthesis

Intermediate for Catecholamines

3,4-Dibenzyloxyphenylserine is a precursor to L-DOPA (levodopa), a frontline treatment for Parkinson’s disease. Catalytic hydrogenation removes the benzyl groups, yielding 3,4-dihydroxyphenylserine, which is subsequently decarboxylated to L-DOPA .

Peptide Modification

The benzyloxy protections enable the incorporation of serine derivatives into peptide chains without side-chain interference. This is critical for synthesizing peptide-based therapeutics with enhanced stability .

Industrial and Research Trends

Recent patents highlight innovations in solvent recycling and catalyst design to improve the sustainability of 3,4-dibenzyloxyphenylserine production. For instance, nonionic surfactants like Rheodol AO-15 allow efficient phase separation, reducing organic solvent waste by up to 40% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume